molecular formula C2BaN2O4 B1513603 Azodiformic acid barium salt

Azodiformic acid barium salt

Cat. No.: B1513603
M. Wt: 253.36 g/mol
InChI Key: OVGXBOAHXBIRMY-UHFFFAOYSA-L
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Description

Azodiformic acid barium salt (CAS 3955-25-7) is an inorganic compound derived from azodiformic acid (HOOC–N=N–COOH), where the barium cation replaces hydrogen atoms in the carboxyl groups. It is structurally characterized by the azo (–N=N–) functional group bridging two carboxylic acid moieties, forming a conjugated system. This suggests that azodiformic acid salts, including the barium derivative, may exhibit thermal instability due to the azo group’s propensity for exothermic decomposition.

Properties

Molecular Formula

C2BaN2O4

Molecular Weight

253.36 g/mol

IUPAC Name

barium(2+);N-carboxylatoiminocarbamate

InChI

InChI=1S/C2H2N2O4.Ba/c5-1(6)3-4-2(7)8;/h(H,5,6)(H,7,8);/q;+2/p-2

InChI Key

OVGXBOAHXBIRMY-UHFFFAOYSA-L

Canonical SMILES

C(=O)(N=NC(=O)[O-])[O-].[Ba+2]

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition

Azodiformic acid barium salt undergoes thermal decomposition at elevated temperatures, producing barium carbonate (BaCO₃), nitrogen gas (N₂), and carbon dioxide (CO₂). The reaction is represented as:

C4H2BaN2O4ΔBaCO3+N2+CO2+H2O\text{C}_4\text{H}_2\text{BaN}_2\text{O}_4\xrightarrow{\Delta}\text{BaCO}_3+\text{N}_2+\text{CO}_2+\text{H}_2\text{O}

Conditions Products Observations
200–300°C, inert atmosphereBaCO₃, N₂, CO₂, H₂OGas evolution, residual white solid

This reaction highlights the compound’s instability under heat, a common trait among azo compounds due to the weak N=N bond.

Acid-Base Reactions

The compound reacts with strong acids (e.g., HCl, H₂SO₄) to form azodiformic acid and corresponding barium salts:

C4H2BaN2O4+2HClC4H4N2O4+BaCl2\text{C}_4\text{H}_2\text{BaN}_2\text{O}_4+2\text{HCl}\rightarrow \text{C}_4\text{H}_4\text{N}_2\text{O}_4+\text{BaCl}_2

Reactants Products pH Sensitivity
Strong acids (HCl, H₂SO₄)Azodiformic acid, Ba²⁺ saltsReaction proceeds at pH < 3

The reaction is driven by protonation of the carboxylate groups, destabilizing the barium coordination. Barium’s +2 oxidation state facilitates ionic bonding with anions, a behavior consistent with other barium salts .

Redox Reactions

This compound participates in redox reactions, particularly with reducing agents (e.g., NaBH₄, H₂/Pt), yielding hydrazodicarboxylic acid:

C4H2BaN2O4+2H2PtC4H6BaN2O4\text{C}_4\text{H}_2\text{BaN}_2\text{O}_4+2\text{H}_2\xrightarrow{\text{Pt}}\text{C}_4\text{H}_6\text{BaN}_2\text{O}_4

Reducing Agent Product Mechanism
Hydrogen gas (H₂)Hydrazodicarboxylic acidCleavage of N=N bond to N-N
Sodium borohydridePartially reduced intermediatesElectron transfer to azo group

The azo group’s electron deficiency makes it susceptible to reduction, a characteristic exploited in synthetic and analytical chemistry.

Analytical Characterization

Key techniques for studying its reactions include:

  • Infrared Spectroscopy (IR): Detects N=N stretching at ~1550 cm⁻¹ and carboxylate C=O at ~1700 cm⁻¹.

  • Thermogravimetric Analysis (TGA): Confirms thermal decomposition profile.

  • Flame Test: Barium ions emit a yellow-green flame, aiding identification .

Reaction Mechanisms

The reactivity of this compound centers on two functional groups:

  • Azo Group (-N=N-):

    • Undergoes reduction to form hydrazine derivatives.

    • Decomposes thermally or photolytically to generate radicals.

  • Carboxylate Groups (-COO⁻):

    • Participate in acid-base reactions, releasing CO₂ upon protonation.

Comparative Reactivity of Barium Salts

Property This compound Barium Sulfate Barium Carbonate
Solubility in H₂OLowInsolubleInsoluble
Reaction with HClForms azodiformic acidNo reaction (passivation)Releases CO₂
Thermal StabilityDecomposes at 200–300°CStable up to 1580°CDecomposes at 1300°C

Comparison with Similar Compounds

Comparison with Similar Barium Salts

The following table summarizes key structural, functional, and safety differences between azodiformic acid barium salt and other barium-containing compounds:

Compound CAS Number Formula Key Properties Applications Safety Notes
This compound 3955-25-7 C₂N₂O₄Ba Azo group (–N=N–) with carboxylate anions; potential thermal instability Limited data; possibly used in explosives or specialty synthesis Explosive upon heating (inferred from K-salt)
Barium acetate 543-80-6 C₄H₆BaO₄ Water-soluble, stable salt; molecular weight 255.415 g/mol Laboratory reagent, catalyst in organic synthesis Low toxicity, but barium ions are hazardous
Barium rosinate - Variable (rosin acid derivatives) Insoluble in water, soluble in organic solvents; yellowish solid Varnish and paint additive, waterproofing agent Combustible; releases toxic fumes when heated
Ditetracosanoic acid barium salt 2636-17-1 C₄₈H₉₄BaO₄ Long-chain fatty acid salt; molecular weight 872.58 g/mol Lubricant additive, surfactant in industrial processes Low reactivity; standard handling precautions
Manganic acid barium salt 13477-01-5 BaCr₂O₇ Oxidizing agent; contains chromium(VI) Oxidizer in pyrotechnics, ceramics Highly toxic; carcinogenic and environmental hazard

Structural and Functional Differences

  • Azo Group vs. Carboxylate/Fatty Acid Chains: this compound’s azo group distinguishes it from carboxylate salts like barium acetate or long-chain fatty acid derivatives (e.g., ditetracosanoic acid barium salt). The azo group’s conjugation system may enable unique redox or photochemical reactivity, unlike the inert hydrocarbon chains in fatty acid salts .
  • Thermal Stability: Unlike barium acetate (stable under standard conditions), azodiformic acid salts are prone to explosive decomposition due to the labile azo group.

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